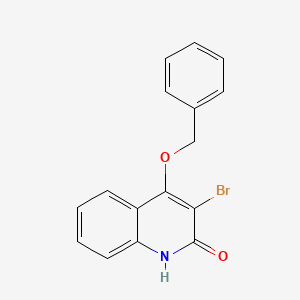

4-(Benzyloxy)-3-bromoquinolin-2-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-phenylmethoxy-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNO2/c17-14-15(20-10-11-6-2-1-3-7-11)12-8-4-5-9-13(12)18-16(14)19/h1-9H,10H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOZPFJAKJQPFGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C(=O)NC3=CC=CC=C32)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Benzyloxy 3 Bromoquinolin 2 Ol and Analogues

Strategies for Quinoline (B57606) Core Construction

The formation of the quinoline ring system is a cornerstone of this synthetic endeavor. Several named reactions and advanced methods have been developed to access quinoline derivatives, each with its own advantages in terms of substrate scope and regioselectivity. wikipedia.orgnih.gov

Regioselective Bromination Approaches for Quinoline Scaffolds

The introduction of a bromine atom at a specific position on the quinoline ring is a key step that can be achieved through various methods. The regioselectivity of bromination is highly dependent on the substituents already present on the quinoline core and the choice of brominating agent and reaction conditions. researchgate.netacgpubs.org

For instance, the bromination of 8-substituted quinolines has been investigated to achieve regioselective outcomes. researchgate.netacgpubs.org The reaction of 8-hydroxyquinoline (B1678124) with bromine can lead to a mixture of mono- and di-bromo derivatives, such as 5,7-dibromo-8-hydroxyquinoline and 7-bromo-8-hydroxyquinoline. researchgate.net In contrast, 8-methoxyquinoline (B1362559) has been shown to undergo regioselective bromination at the C-5 position. researchgate.netacgpubs.org Metal-free methods using reagents like trihaloisocyanuric acids have also been developed for the regioselective C5-halogenation of 8-substituted quinolines. rsc.org

Furthermore, the bromination of quinolin-4(1H)-ones is an effective strategy for developing new compounds. nuph.edu.ua The direction of halogenation on 2-methylquinolin-4(1H)-ones depends on the substituent at the C(3) position. nuph.edu.ua For example, 3-benzyl-2-methylquinolin-4(1H)-one undergoes bromination on the C(2)-methyl group. nuph.edu.ua N-Bromosuccinimide (NBS) can be employed for the bromination of tetrahydroquinolines, leading to functionalized bromoquinolines. rsc.org

The synthesis of highly brominated quinolines, such as 3,5,6,7-tetrabromo-8-methoxyquinoline, has been achieved through regioselective bromination starting from 1,2,3,4-tetrahydroquinoline. nih.gov

Table 1: Examples of Regioselective Bromination of Quinoline Derivatives

| Starting Material | Brominating Agent | Product(s) | Reference |

| 8-Hydroxyquinoline | Br₂ | 5,7-Dibromo-8-hydroxyquinoline, 7-Bromo-8-hydroxyquinoline | researchgate.net |

| 8-Methoxyquinoline | Br₂ | 5-Bromo-8-methoxyquinoline | researchgate.netacgpubs.org |

| 8-Substituted Quinolines | Trihaloisocyanuric acids | C5-Halogenated quinolines | rsc.org |

| 3-Benzyl-2-methylquinolin-4(1H)-one | NBS or Br₂ | 3-Benzyl-2-(bromomethyl)quinolin-4(1H)-one | nuph.edu.ua |

| 1,2,3,4-Tetrahydroquinoline | NBS | Multibromoquinolines | rsc.org |

Benzyloxy Group Introduction in Quinoline Synthesis

The introduction of a benzyloxy group is another critical functionalization step. This is typically achieved through an O-alkylation reaction, where a hydroxyl group on the quinoline scaffold is treated with a benzyl (B1604629) halide in the presence of a base. The choice of the specific benzyl halide allows for the introduction of various substituted benzyloxy moieties. nih.gov

For instance, the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines involves the reaction of 4-chloroquinolines with 4-(benzyloxy)benzylamines. nih.gov The benzyloxybenzylamine intermediates themselves can be prepared from the corresponding benzaldehydes. nih.gov The use of a p-methoxybenzyl (PMB) group as a protecting group for alcohols is also a relevant strategy in organic synthesis. wikipedia.org

The alkylation of quinolin-2(1H)-one derivatives can occur at either the N1 or O2 position, and the selectivity can be influenced by the substituents on the quinoline ring. mdpi.com For example, 8-substituted quinoline-2(1H)-ones can undergo selective O-alkylation. mdpi.com

Knorr Quinoline Synthesis and Related Annulation Reactions

The Knorr quinoline synthesis is a classical method for constructing the 2-hydroxyquinoline (B72897) core. synarchive.comwikipedia.orgdrugfuture.com This reaction involves the cyclization of β-ketoanilides in the presence of a strong acid, such as sulfuric acid. synarchive.comdrugfuture.com The β-ketoanilides are themselves prepared from the reaction of an aniline (B41778) with a β-ketoester. chempedia.infowikipedia.org

The reaction conditions can influence the final product. For example, the reaction of anilines with β-ketoesters at lower temperatures can lead to the formation of 4-quinolones via the Conrad-Limpach synthesis, while higher temperatures favor the formation of 2-quinolones through the Knorr synthesis. wikipedia.orgpharmaguideline.com The Conrad-Limpach-Knorr synthesis provides a versatile approach to either 4-hydroxyquinolines or 2-quinolones. pharmaguideline.comjptcp.comquimicaorganica.org The mechanism involves an electrophilic aromatic substitution followed by the elimination of water. wikipedia.org The choice of acid catalyst, such as polyphosphoric acid (PPA) or triflic acid, can also affect the outcome of the reaction. wikipedia.org

Table 2: Comparison of Conrad-Limpach and Knorr Syntheses

| Reaction | Reactants | Conditions | Product | Reference |

| Conrad-Limpach | Aniline + β-ketoester | Lower temperature | 4-Hydroxyquinoline | wikipedia.orgpharmaguideline.com |

| Knorr | Aniline + β-ketoester | Higher temperature | 2-Hydroxyquinoline | wikipedia.orgpharmaguideline.com |

Advanced Methods for 4-Bromoquinoline (B50189) Derivative Generation (e.g., from o-propargyl phenyl azide)

Modern synthetic methods offer alternative routes to quinoline derivatives. One such advanced method involves the intramolecular cyclization of o-alkynyl benzyl azides to produce 4-bromoisoquinolinones in the presence of a palladium catalyst and a bromine source. google.com Propargyl derivatives, including propargyl alcohols and amines, are versatile building blocks in organic synthesis and can be used to construct various heterocyclic compounds. researchgate.netnih.gov For example, the reaction of 2-indolylmethanols with propargylic alcohols can lead to the formation of cyclopenta[b]indoles. researchgate.net The synthesis of 4-haloquinolines can also be achieved through various other modern synthetic protocols. researchgate.net For instance, 4-bromoquinoline can be synthesized from quinolin-4-ol using phosphorus tribromide. chemicalbook.com

Functionalization and Derivatization Routes for 4-(Benzyloxy)-3-bromoquinolin-2-ol

Once the this compound core is synthesized, it can be further functionalized to create a library of analogues. The presence of the bromo substituent allows for a variety of cross-coupling and substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) on Bromoquinolines

The bromine atom on the quinoline ring, particularly when activated by electron-withdrawing groups, can be displaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.orgmasterorganicchemistry.comkhanacademy.org This reaction proceeds via an addition-elimination pathway, where the nucleophile attacks the carbon bearing the leaving group, forming a negatively charged intermediate (a Meisenheimer complex), which then expels the bromide ion to give the substituted product. masterorganicchemistry.com

The reactivity of the bromoquinoline towards SNAr is influenced by the position of the bromine atom and the presence of other substituents on the ring. Aromatic rings are generally nucleophilic, but the presence of electron-withdrawing groups makes them more susceptible to nucleophilic attack. wikipedia.orgmasterorganicchemistry.com The reaction is particularly favorable when the electron-withdrawing groups are positioned ortho or para to the leaving group, as this allows for effective delocalization of the negative charge in the intermediate. masterorganicchemistry.com While halogens are typical leaving groups, the rate-determining step in SNAr is often the nucleophilic attack itself, not the cleavage of the carbon-halogen bond. youtube.com

Kinetic studies of nucleophilic aromatic substitution on bromoquinolines have been conducted to understand the reaction mechanisms and the influence of factors like pressure. acs.org This functionalization strategy provides a powerful tool for introducing a wide range of substituents, such as amines, alkoxides, and thiolates, onto the quinoline scaffold, enabling the synthesis of diverse derivatives of this compound.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The bromine atom at the C3-position of the this compound scaffold serves as a versatile handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling is a particularly powerful tool for forming carbon-carbon bonds. libretexts.org This reaction typically involves the coupling of an organohalide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov

The general catalytic cycle for a Suzuki-Miyaura reaction proceeds through three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron reagent to the resulting Pd(II) complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

For substrates similar to this compound, such as other bromo-substituted quinolines and related heterocycles, various conditions have proven effective. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields. Palladium acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) are commonly used catalyst precursors. nih.govresearchgate.net The reaction's success often depends on the use of phosphine (B1218219) ligands that stabilize the palladium center. mdpi.com

Research on related bromo-substituted heterocyclic systems provides a template for the potential conditions applicable to this compound. For instance, the Suzuki-Miyaura coupling of 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazoline-9-(1H)-one with various arylboronic acids has been successfully achieved using palladium acetate in an acetone/water solvent system with sodium carbonate as the base. nih.govresearchgate.net These studies highlight that Pd(OAc)₂ can be more efficient than [Pd(PPh₃)₄] for certain substrates, leading to higher yields. nih.gov

The table below summarizes typical conditions used for Suzuki-Miyaura reactions on analogous bromo-substituted nitrogen heterocycles, which could be adapted for this compound.

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles

| Catalyst | Boronic Acid/Ester | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ (4.2 mol%) | Phenylboronic acid | Na₂CO₃ | Acetone/Water | 40-45 | 92 | researchgate.net |

| Pd(OAc)₂ (4.2 mol%) | (3,4,5-trimethoxyphenyl)boronic acid | Na₂CO₃ | Acetone/Water | 40-45 | 95 | researchgate.net |

| Pd(OAc)₂ (4.2 mol%) | 4-cyanophenylboronic acid | Na₂CO₃ | Acetone/Water | 40-45 | 87 | researchgate.net |

This data is based on analogous compounds and serves as a predictive guide for the target molecule.

Modifications via Hydroxy and Benzyloxy Functionalities

The this compound molecule possesses two key functional groups, the 2-hydroxy (in tautomeric equilibrium with the 2-oxo form) and the 4-benzyloxy groups, which are amenable to a range of chemical modifications. nih.gov These transformations allow for the fine-tuning of the molecule's properties and the synthesis of diverse analogues.

Modifications at the 2-Hydroxy Group: The 2-hydroxyquinoline moiety exists in equilibrium with its 2-quinolone tautomer. This duality allows for reactions at either the oxygen or the nitrogen atom. O-alkylation can be achieved by reacting the compound with alkyl halides in the presence of a base, leading to 2-alkoxyquinoline derivatives. nih.gov For example, the synthesis of 2-alkoxyquinolines can be accomplished through the reaction of 2-chloroquinolines with sodium alkoxides or by direct alkylation of the quinolone. nih.gov Similarly, N-alkylation of the quinolone ring is a common modification, often carried out using an alkyl halide and a base like potassium carbonate in a polar aprotic solvent such as DMF. mdpi.com

Modifications at the 4-Benzyloxy Group: The benzyloxy group at the C4 position offers several avenues for modification. A primary transformation is debenzylation to unmask the 4-hydroxy group. This is typically achieved through catalytic hydrogenation (e.g., using Pd/C and H₂), which cleaves the benzyl ether bond. The resulting 4-hydroxy-3-bromoquinolin-2-ol presents a nucleophilic phenol (B47542) that can be used for subsequent functionalization.

This newly exposed 4-hydroxy group can then be re-alkylated with a variety of alkyl or benzyl halides to introduce different ether linkages, a strategy used in the synthesis of various liquid crystals and biologically active molecules. nih.gov For instance, esterification of a phenolic hydroxyl group with a substituted benzoic acid using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) is a well-established method to form ester derivatives. nih.gov

Furthermore, the benzyl group itself can be a site for modification. Late-stage functionalization of benzylic C-H bonds, for example, allows for the introduction of various groups directly onto the benzyl moiety without altering the core quinoline structure. rsc.org

The table below outlines potential modifications at these functional sites.

Table 2: Potential Modifications of Functional Groups

| Functional Group | Reaction Type | Reagents & Conditions | Resulting Structure |

|---|---|---|---|

| 2-Hydroxy (as 2-quinolone) | N-Alkylation | R-X (Alkyl halide), K₂CO₃, DMF | N-alkylated quinolin-2-one |

| 2-Hydroxy | O-Alkylation | R-X (Alkyl halide), Base | 2-Alkoxyquinoline derivative |

| 4-Benzyloxy | Debenzylation | H₂, Pd/C | 4-Hydroxyquinolin-2-ol derivative |

| 4-Hydroxy (post-debenzylation) | O-Alkylation/Etherification | R-X (Alkyl halide), K₂CO₃, Acetone | 4-Alkoxy/Aryloxy derivative |

Stereoselective Synthesis and Chiral Analogue Generation

While this compound itself is an achiral molecule, the generation of chiral analogues is a critical aspect of medicinal chemistry and materials science. Stereoselective synthesis can be introduced by modifying the existing scaffold to create one or more stereocenters.

One primary strategy involves the use of chiral reagents or building blocks during the synthetic sequence. For example, in the Suzuki-Miyaura coupling described in section 2.2.2, if the boronic acid partner is chiral, the resulting product will be a chiral analogue. The stereochemistry of the final product would be dictated by the stereochemistry of the starting organoboron reagent.

Another approach is to introduce chirality through reactions at the functional groups. The modification of the 4-benzyloxy group provides a clear opportunity for this. After debenzylation, the resulting 4-hydroxy group can be reacted with a chiral alkylating agent (e.g., a chiral epoxide or a chiral alkyl halide) to introduce a stereocenter in the side chain.

Furthermore, stereocontrolled synthesis can be applied to generate specific diastereomers if a new chiral center is created on the quinoline ring itself or in a substituent. Research into the stereocontrolled synthesis of complex molecules containing benzyloxy groups, such as steroid hybrids, demonstrates that specific isomers can be selectively prepared. nih.gov In such cases, the four possible isomers of 3-benzyloxyestra-1,3,5(10)-trien-17-ols were used to create specific diastereomeric triazole derivatives via click chemistry. nih.gov This principle of using a stereochemically pure precursor to control the stereochemical outcome of a subsequent reaction is directly applicable to the generation of chiral analogues of this compound.

Stereoselective reactions can also be employed. For instance, the synthesis of trans-2-benzyloxy-3-aryloxiranes proceeds stereoselectively, indicating that reactions involving the benzyloxy moiety can be directed to form a specific stereoisomer.

Table 3: Strategies for Chiral Analogue Generation

| Strategy | Description | Example |

|---|---|---|

| Chiral Coupling Partner | Use of a chiral boronic acid in a Suzuki-Miyaura reaction. | Coupling with a chiral arylboronic acid. |

| Chiral Derivatization | Alkylation of the 4-hydroxy group (post-debenzylation) with a chiral electrophile. | Reaction with (R)- or (S)-glycidyl tosylate. |

| Diastereoselective Synthesis | A reaction that creates a new stereocenter in a controlled manner, starting from the achiral quinoline. | Asymmetric reduction of a ketone on a substituent introduced at the C3-position. |

Chemical Reactivity and Mechanistic Investigations of 4 Benzyloxy 3 Bromoquinolin 2 Ol

Bromine Reactivity in the Quinoline (B57606) System

The bromine atom at the C-3 position of the quinolin-2-one scaffold is a key site for synthetic transformations, primarily through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, significantly diversifying the molecular architecture.

Prominent among these transformations are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The Suzuki-Miyaura reaction enables the formation of a new carbon-carbon bond by coupling the bromoquinoline with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is versatile and widely used for synthesizing polyolefins, styrenes, and substituted biphenyls. wikipedia.org The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orgorganic-chemistry.org For instance, 3-bromoquinolines have been successfully coupled with pyridine (B92270) boronic acid to furnish the corresponding carbon-carbon linked product. youtube.com

Similarly, the Buchwald-Hartwig amination facilitates the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely supplanting harsher traditional methods. wikipedia.org The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and finally reductive elimination. wikipedia.orgyoutube.com The choice of phosphine (B1218219) ligands, such as XPhos, SPhos, and BrettPhos, is crucial for stabilizing the palladium catalyst and enhancing reaction efficiency. youtube.com Selective amination of a bromo-substituted quinoline in the presence of a chloro-substituent has been demonstrated, highlighting the differential reactivity of halogen atoms in these systems. nih.gov

The reactivity of the C-Br bond in 3-bromo-4-alkoxyquinolin-2-ones allows for various other nucleophilic substitution reactions, further expanding their synthetic utility. chem-soc.siresearchgate.net

Benzyloxy Group Cleavage and Transformation Reactions

The benzyloxy group at the C-4 position serves as a protecting group for the 4-hydroxyl functionality. Its removal, or debenzylation, is a common transformation in multi-step syntheses. The most prevalent method for cleaving benzyl (B1604629) ethers is through catalytic hydrogenolysis. ambeed.comyoutube.comacsgcipr.org This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas. youtube.com The process involves the reductive cleavage of the C-O bond, yielding the deprotected alcohol (in this case, the 4-hydroxyquinolin-2-ol) and toluene (B28343) as a byproduct. youtube.com This method is valued for its mild conditions and generally high yields, resulting in clean reaction products. youtube.com

Alternative methods for benzyl ether cleavage exist, which can be advantageous when other functional groups in the molecule are sensitive to hydrogenation. For example, strong acids can effect cleavage, though this is less common for sensitive substrates. researchgate.net Oxidative cleavage is another possibility. In some cases, chemoselective hydrogenolysis can be achieved in the presence of other reducible functionalities, such as a quinoline ring, by careful selection of the catalyst and reaction conditions. researchgate.net For instance, mixed catalysts of palladium and niobic acid-on-carbon have been shown to facilitate the hydrogenative deprotection of N-benzyl groups. acs.org

Tautomeric Equilibria in Quinolin-2-ol Systems (e.g., Quinolinol vs. Quinoline-2-one)

The quinolin-2-ol system of 4-(benzyloxy)-3-bromoquinolin-2-ol exists in a tautomeric equilibrium with its corresponding quinolin-2-one form, also named 4-(benzyloxy)-3-bromo-2(1H)-quinolinone. nih.gov This phenomenon involves the migration of a proton between the oxygen at the 2-position and the nitrogen atom of the quinoline ring.

Extensive studies on various quinolin-2-one and quinolin-4-one systems have shown that the equilibrium overwhelmingly favors the "one" (keto) form over the "ol" (enol) form in most solvents and in the solid state. nih.govnih.govbeilstein-journals.org This preference is attributed to the greater stability of the amide functionality within the quinolinone ring compared to the enol form.

Theoretical studies using Density Functional Theory (DFT) have been instrumental in elucidating the energetic preferences of these tautomers. Calculations on related systems, such as 4-hydroxy-2(1H)-quinolinone, have confirmed the greater stability of the quinolinone tautomer. libretexts.org The energy difference between the tautomers can be significant, often in the range of several kcal/mol, dictating the dominance of one form. libretexts.org Spectroscopic methods, particularly NMR, are also powerful tools for studying these equilibria. The chemical shifts of the carbon and nitrogen atoms in the heterocyclic ring are sensitive to the tautomeric state. researchgate.netnih.gov

The position of the equilibrium can be influenced by factors such as the electronic nature of substituents and the polarity of the solvent. nih.gov However, for most quinolin-2-one derivatives, the quinolin-2-one tautomer remains the predominant species under typical conditions.

Reaction Kinetics and Thermodynamic Considerations

The rates of the palladium-catalyzed coupling reactions discussed in section 3.1 are influenced by several factors, including the nature of the palladium catalyst and ligands, the base used, the solvent, and the reaction temperature. Kinetic studies on related Buchwald-Hartwig amination reactions have provided insights into the reaction mechanism and the factors controlling the rate of each step in the catalytic cycle. longdom.org For instance, the reductive elimination step is often rate-limiting.

Thermodynamic considerations are crucial for understanding the position of the tautomeric equilibrium (section 3.3). The relative stability of the quinolinol and quinolin-2-one tautomers is determined by their Gibbs free energies of formation. DFT calculations can provide reliable estimates of these thermodynamic parameters, including enthalpy and entropy, which allows for the prediction of the equilibrium constant at different temperatures. nih.gov For many quinolinone systems, the formation of the more stable quinolin-2-one tautomer is an exothermic process. chem-soc.si

Thermodynamic properties such as heat capacity and enthalpy of formation have been determined for the parent quinoline molecule, providing a foundational dataset for understanding the thermochemistry of its derivatives. wikipedia.org

Computational Insights into Reaction Pathways and Intermediates

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for investigating the reaction mechanisms, transition states, and intermediates involved in the reactions of complex organic molecules like this compound. nih.govnih.gov Although specific computational studies on this molecule are scarce, analyses of related systems provide a framework for understanding its behavior.

DFT calculations can be used to model the entire reaction pathway for processes like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. This allows for the determination of the activation energies for each step, helping to identify the rate-determining step and to rationalize the observed reactivity and selectivity. researchgate.net For example, computational studies on the formation of 2-halo-3-aryl-4(3H)-quinazoliniminium halides have elucidated the step-wise mechanism involving protonation, chloride capture, and intramolecular cyclization. researchgate.net

Furthermore, DFT is extensively used to study tautomeric equilibria. By calculating the relative energies of the different tautomers (quinolinol vs. quinolin-2-one), it is possible to predict their relative populations at equilibrium. nih.govnih.gov These calculations can also provide insights into the electronic structure, molecular orbital energies (HOMO and LUMO), and other reactivity descriptors that help to explain the chemical behavior of the molecule. nih.gov For instance, the analysis of frontier molecular orbitals can indicate the most likely sites for electrophilic and nucleophilic attack. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Benzyloxy 3 Bromoquinolin 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Assignment (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: In the proton NMR spectrum of a related compound, 4-(benzyloxy)benzyl alcohol, the benzylic protons (CH2) appear as a singlet at 5.045 ppm. The aromatic protons of the benzyl (B1604629) group resonate in the region of 7.258-7.41 ppm, while the protons on the other phenyl ring are observed at 6.947 ppm. chemicalbook.com For N-substituted 1-benzyl-1,2,3,4-tetrahydroisoquinolines, the methylene (B1212753) protons of the benzyloxy group can show distinct chemical shifts and geminal coupling constants, indicating their diastereotopic nature. uchile.cl

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In a similar benzyloxy derivative, the carbon of the benzylic CH2 group appears at a specific chemical shift. The aromatic carbons of the benzyl and quinoline (B57606) rings will have distinct resonances, influenced by their substituents. For example, in 4-bromo-3-methoxyphenol, the carbon bearing the methoxy (B1213986) group resonates at 56.19 ppm, while the aromatic carbons appear between 100.46 and 156.76 ppm. beilstein-journals.org

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assembling the complete molecular structure.

COSY experiments establish proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other.

HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC shows correlations between protons and carbons that are two or three bonds away, providing crucial information for connecting different fragments of the molecule and confirming the positions of substituents on the quinoline and benzyl rings.

NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide information about the spatial proximity of atoms, which is particularly useful for determining the preferred conformation of the molecule in solution. uchile.clunimi.it

Table 1: Representative ¹H and ¹³C NMR Data for Benzyloxy Derivatives

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Benzylic CH₂ | ~5.0-5.4 | ~70 |

| Aromatic CH (Benzyl) | ~7.3-7.5 | ~127-136 |

| Aromatic CH (Quinoline) | Varies | Varies |

| C-O (Benzyloxy) | - | ~150-160 |

| C-Br | - | ~110-120 |

| C=O (Quinolin-2-ol) | - | ~160-165 |

Note: The exact chemical shifts for 4-(Benzyloxy)-3-bromoquinolin-2-ol will vary depending on the solvent and specific electronic effects.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (Low and High Resolution)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Low-Resolution Mass Spectrometry (LRMS): LRMS provides the nominal molecular weight of the ion. For this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its integer molecular weight. The presence of a bromine atom is often indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

High-Resolution Mass Spectrometry (HRMS): HRMS measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This allows for the determination of the exact elemental composition of the molecular ion and its fragments, confirming the molecular formula of C₁₆H₁₂BrNO₂.

Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum provides valuable structural information. chemguide.co.uklibretexts.org Common fragmentation pathways for this compound would likely involve:

Loss of the benzyl group: A prominent fragment would likely correspond to the loss of a benzyl radical (•CH₂Ph), resulting in a peak at [M - 91]⁺.

Loss of a benzyloxy radical: Cleavage of the C-O bond could lead to the loss of a benzyloxy radical (•OCH₂Ph), giving a peak at [M - 107]⁺.

Cleavage of the quinoline ring: The quinoline ring itself can undergo characteristic fragmentation, though these pathways can be complex. miamioh.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H stretch (in the quinolin-2-ol tautomer) | 3200-3400 (broad) |

| N-H stretch (in the quinolin-2-one tautomer) | ~3100 |

| C=O stretch (in the quinolin-2-one tautomer) | 1650-1690 |

| C=C and C=N stretches (aromatic rings) | 1500-1600 |

| C-O stretch (ether) | 1200-1300 and 1000-1100 |

| C-Br stretch | 500-600 |

The presence and position of these bands provide strong evidence for the key functional groups within the molecule. The broadness of the O-H or N-H stretch can also give clues about hydrogen bonding.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands arising from π → π* and n → π* transitions associated with the aromatic quinoline and benzyl ring systems, as well as the carbonyl group in the quinolin-2-one tautomer. youtube.comresearchgate.netsharif.edu The extended conjugation of the quinoline system typically results in strong absorptions in the UV region. The specific wavelengths (λmax) and molar absorptivities (ε) of these transitions are sensitive to the substitution pattern and the solvent used.

X-ray Crystallography for Solid-State Structural Determination (if applicable to analogues)

For instance, the crystal structure of 4-(benzyloxy)-2-bromo-1-methoxybenzene reveals that the two aromatic rings are nearly orthogonal to each other, with a dihedral angle of 72.58°. nih.gov This suggests that the benzyl and quinoline rings in this compound may also adopt a non-planar conformation. X-ray studies on other bromo-substituted heterocyclic compounds have shown the involvement of the bromine atom in intermolecular interactions, such as hydrogen bonding, which can influence the crystal packing. researchgate.netrsc.org A structural analysis of derivatives of (3-sec-butyl-2,3-dihydroisoquinolin-4-ylidene)acetic acid also highlights how substituents affect crystal packing and intermolecular interactions. nih.gov If suitable crystals of this compound could be obtained, X-ray diffraction would provide precise bond lengths, bond angles, and details of intermolecular interactions in the solid state.

Theoretical and Computational Chemistry of 4 Benzyloxy 3 Bromoquinolin 2 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. For 4-(Benzyloxy)-3-bromoquinolin-2-ol, DFT calculations can elucidate its electronic structure, stability, and reactivity. These calculations typically involve optimizing the molecule's geometry to find its lowest energy conformation.

Detailed DFT studies on related quinoline (B57606) and benzyloxy-containing structures have been performed using functionals like B3LYP with basis sets such as 6-311++G(d,p). researchgate.net Such studies allow for the calculation of key electronic parameters. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity; a larger gap suggests higher stability and lower reactivity. mdpi.com

Furthermore, DFT can generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com For this compound, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl and benzyloxy groups and the nitrogen atom of the quinoline ring, indicating sites susceptible to electrophilic attack. Conversely, the hydrogen atoms would exhibit positive potential.

Table 1: Illustrative Electronic Properties Calculated by DFT for a Quinoline Derivative Note: This data is representative of typical DFT outputs for related heterocyclic compounds and is for illustrative purposes.

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Electron-donating capability |

| LUMO Energy | -1.8 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 4.4 eV | Chemical stability, reactivity |

| Dipole Moment | 3.5 Debye | Molecular polarity |

| Polarizability | 30.5 ų | Response to an electric field |

The structural optimization using DFT provides precise bond lengths and angles, which can be compared with experimental data from X-ray crystallography if available. bohrium.comresearchgate.net The stability of the molecule is further understood through the analysis of hyperconjugative interactions and charge delocalization, which can be investigated using Natural Bond Orbital (NBO) analysis. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a molecule's lowest energy state, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and intermolecular interactions. mdpi.com

For this compound, MD simulations are particularly useful for analyzing the flexibility of the benzyloxy group. The rotation around the C-O-C bonds allows the benzyl (B1604629) group to adopt various conformations, which can be crucial for its interaction with biological targets like enzymes or receptors. A computer-aided conformational analysis of a related compound, 8-(benzyloxy)-2-phenylpyrazolo[4,3-c]quinoline, utilized molecular dynamics simulations to explore its conformational space. nih.gov

MD simulations can be performed in different environments, such as in a vacuum, in a solvent like water, or within a simulated biological membrane. mdpi.com By simulating the molecule in an aqueous solution, one can study its hydration and the stability of intermolecular hydrogen bonds with water molecules. The stability of intermolecular interactions, such as hydrogen bonds and salt bridges, can be assessed by monitoring key distances and angles over the simulation time. researchgate.net In the context of drug design, MD simulations are used to study the stability of a ligand-protein complex, providing insights into the binding mode and affinity. ijnc.irnih.gov

Table 2: Key Analyses from a Typical MD Simulation Note: This table illustrates the types of data and insights gained from MD simulations of flexible molecules.

| Analysis Type | Description | Insights Gained for this compound |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | Stability of the quinoline core and overall molecular conformation. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Flexibility of specific parts, such as the benzyloxy group. |

| Hydrogen Bond Analysis | Tracks the formation and lifetime of hydrogen bonds between the molecule and its surroundings (e.g., water). | Understanding solvation and intermolecular interaction patterns. |

| Conformational Clustering | Groups similar molecular conformations from the trajectory to identify dominant shapes. | Identifies the most probable spatial arrangements of the benzyloxy group relative to the quinoline ring. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Quinoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For quinoline derivatives, which are known for a wide range of pharmacological activities, QSAR is a powerful tool for designing new, more potent compounds and predicting their effects before synthesis. nih.govbiointerfaceresearch.com

A QSAR study involves calculating a set of molecular descriptors for a series of quinoline compounds with known biological activity. These descriptors are numerical representations of the physicochemical properties of the molecules and can be categorized as 1D, 2D, or 3D. nih.gov Machine learning and statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that relates these descriptors to the observed activity. nih.govpandawainstitute.com

For a compound like this compound, its contribution to a QSAR model would be defined by descriptors related to its size, shape, hydrophobicity, and electronic properties. The presence of the bulky, hydrophobic benzyloxy group, the electron-withdrawing bromine atom, and the hydrogen-bonding hydroxyl group would significantly influence these descriptors. Recent QSAR models for quinoline derivatives have successfully predicted activities such as anticancer and antimalarial effects. nih.govnih.gov

Table 3: Common Molecular Descriptors Used in QSAR Models for Quinoline Derivatives Note: This table lists typical descriptors that would be calculated for this compound in a QSAR study.

| Descriptor Class | Example Descriptors | Property Represented |

| Constitutional (1D) | Molecular Weight, Number of H-bond donors/acceptors | Basic molecular composition and size |

| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices | Atomic connectivity and branching |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule |

| Physicochemical (3D) | LogP (Octanol-water partition coefficient), Molar Refractivity | Hydrophobicity and polarizability |

| Electronic (3D) | Dipole Moment, HOMO/LUMO energies | Electronic charge distribution and reactivity |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational methods can accurately predict spectroscopic data, which is essential for the structural elucidation of newly synthesized compounds. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. researchgate.net

By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, it is possible to predict its ¹H and ¹³C NMR spectra. These calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Predicted NMR spectra are invaluable for several reasons. They can aid in the assignment of complex experimental spectra, help distinguish between different isomers, and provide confidence in the proposed chemical structure. For this compound, theoretical predictions would help assign the specific signals for the protons and carbons in the quinoline core, the benzyloxy substituent, and differentiate them from potential isomeric byproducts.

Table 4: Illustrative Predicted ¹H NMR Chemical Shifts Note: These values are hypothetical and serve to illustrate how predicted NMR data for this compound would be presented. Actual shifts depend on the solvent and level of theory.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Quinoline-H5 | 8.1 | d |

| Quinoline-H8 | 7.8 | d |

| Phenyl-H (ortho) | 7.4 | d |

| Phenyl-H (meta, para) | 7.3 | m |

| CH₂ (Benzyloxy) | 5.2 | s |

| OH (Quinolinol) | 11.5 | s (broad) |

Reaction Mechanism Elucidation via Computational Methods

Understanding the mechanism of a chemical reaction is fundamental to optimizing reaction conditions, improving yields, and preventing the formation of unwanted side products. Computational chemistry, particularly DFT, is a powerful tool for elucidating reaction mechanisms by mapping the entire potential energy surface of a reaction. rsc.org

The synthesis of the quinoline core often involves classic named reactions like the Skraup, Doebner-von Miller, or Friedländer synthesis. mdpi.comresearchgate.net Computational studies can model these complex reaction pathways. For the synthesis of this compound, theoretical calculations could be used to investigate the key steps, such as the initial cyclization to form the quinoline ring system and the subsequent bromination and etherification steps.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for the proposed reaction mechanism can be constructed. Transition state theory can then be used to calculate reaction rates. These studies can clarify the role of catalysts, solvents, and substituent effects on the reaction outcome. mdpi.com For instance, DFT calculations could determine whether the bromination occurs before or after the introduction of the benzyloxy group and which pathway is energetically more favorable.

Biological Activity Mechanisms and Structure Activity Relationship Studies of 4 Benzyloxy 3 Bromoquinolin 2 Ol Analogues in Vitro Focus

Mechanisms of Antiproliferative Activity in Cancer Cell Lines

Quinoline (B57606) derivatives are well-recognized for their antiproliferative effects against various cancer cell lines, acting through multiple mechanisms. arabjchem.org Analogues of 4-(Benzyloxy)-3-bromoquinolin-2-ol have been investigated for their potential to induce apoptosis, inhibit key enzymes involved in cell division, and modulate cell migration.

Apoptosis Induction: A significant mechanism by which quinolin-2-one derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. Studies on 4-substituted benzyloxy quinolin-2(1H)-one derivatives have shown that these compounds can trigger apoptosis in cancer cells. researchgate.net For instance, certain analogues have been observed to induce cell cycle arrest, particularly in the G2/M phase, which is often a prelude to apoptosis. researchgate.net This cell cycle arrest can be accompanied by the activation of caspases, key enzymes that execute the apoptotic process. researchgate.net

Topoisomerase Inhibition: While not as extensively studied for this specific subclass, quinoline derivatives, in general, have been explored as topoisomerase inhibitors. These enzymes are crucial for managing DNA topology during replication and transcription, and their inhibition can lead to DNA damage and cell death.

Cell Migration Modulation: The spread of cancer through cell migration and invasion is a critical aspect of metastasis. Some quinoline derivatives have demonstrated the ability to inhibit these processes. For example, one study on a novel quinoline derivative, 91b1, showed it could suppress cancer cell migration and invasion by downregulating Lumican expression. nih.gov

Structure-Activity Relationships for Antiproliferative Effects

The biological activity of quinoline derivatives is highly dependent on the nature and position of their substituents. Structure-activity relationship (SAR) studies on 4-substituted benzyloxy quinolin-2(1H)-one derivatives have provided valuable insights into the features that govern their antiproliferative potency. researchgate.net

For a series of 4-substituted benzyloxy quinolin-2(1H)-one derivatives, the substituents on the benzyloxy ring were found to significantly influence their cytotoxic activity. researchgate.net The presence of a benzyloxy group at the 4-position of the quinolin-2-one core is a common feature in many potent anticancer agents. researchgate.net While specific data on a 3-bromo substituent is scarce, halogenation at various positions of the quinoline ring is a common strategy in drug design to modulate activity. For instance, the presence of a bromine atom has been suggested to be a favorable structural component for strong anticancer effects in some quinoline derivatives. nih.gov

| Compound Scaffold | Substituent Effects on Antiproliferative Activity | Reference |

| 4-Substituted Benzyloxy Quinolin-2(1H)-ones | Substituents on the benzyloxy ring significantly impact cytotoxicity. | researchgate.net |

| General Quinoline Derivatives | The presence of a bromine atom can be a favorable structural feature for anticancer activity. | nih.gov |

| 1,3,4-substituted-pyrrolo[3,2-c]quinolines | Insertion of a 4-benzo[d] nih.govmdpi.comdioxol-5-yl moiety increased and extended activity against multiple cancer cell lines. | nih.gov |

| 2-Substituted Quinazolin-4(3H)-Ones | A methoxy (B1213986) phenyl substitution along with a dimethylaminoacetamido side chain enhances cytotoxic activity. | nih.gov |

Antimicrobial and Antifungal Activity Mechanisms

The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial and antifungal agents. nih.govproquest.comresearchgate.net

Antimicrobial Activity: Quinolone-2-one derivatives have demonstrated promising antibacterial activity, particularly against multidrug-resistant Gram-positive bacteria. nih.gov Some compounds in this class have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The mechanism of action for some of these derivatives involves the inhibition of dihydrofolate reductase, an enzyme essential for bacterial DNA synthesis. nih.gov Additionally, some quinoline compounds have been shown to inhibit bacterial biofilm formation, a key factor in chronic infections. nih.gov

Antifungal Activity: Quinolone derivatives have also been screened for their antifungal properties, with some exhibiting excellent potency against both drug-susceptible and drug-resistant fungi. nih.govnih.gov The mechanisms of antifungal action can vary. One proposed mechanism for some quinoline derivatives is the inhibition of ergosterol (B1671047) biosynthesis. portlandpress.com Ergosterol is a vital component of the fungal cell membrane, and its disruption can lead to fungal cell death.

Exploration of Other Mechanistic Biological Activities

Beyond their antiproliferative and antimicrobial effects, quinoline derivatives have been investigated for a range of other biological activities. researchgate.neteurekaselect.com

Anti-inflammatory Activity: Several quinoline derivatives have demonstrated anti-inflammatory properties. researchgate.neteurekaselect.comnih.gov The mechanisms underlying this activity can involve the inhibition of key inflammatory mediators. For example, some quinoline derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. nih.gov Others have been found to reduce the production of nitric oxide and the activation of nuclear factor-kappa B (NF-κB), a key transcription factor in the inflammatory response. nih.gov

Anti-HIV Activity: The quinoline scaffold has been a template for the development of antiviral agents, including those targeting the Human Immunodeficiency Virus (HIV). nih.govresearchgate.net For instance, certain 4-oxoquinoline derivatives have been explored as inhibitors of HIV integrase, an enzyme essential for the integration of the viral genome into the host cell's DNA. researchgate.net

Enzyme Inhibition (PD-1/PD-L1, TGFβ): While direct inhibition of PD-1/PD-L1 or TGFβ by this compound analogues is not well-documented, the broader class of quinoline derivatives has been extensively studied as kinase inhibitors. ekb.eg For example, various quinoline derivatives have been developed as inhibitors of epidermal growth factor receptor (EGFR), c-Met, and Pim-1 kinase, all of which are implicated in cancer progression. mdpi.comekb.egnih.gov The ability to inhibit these signaling pathways underscores the potential of the quinoline scaffold to be adapted for targeting a wide range of enzymatic processes.

Design Principles for Modulating Biological Potency and Selectivity

The development of potent and selective quinoline-based therapeutic agents relies on strategic structural modifications. Key design principles include:

Substitution at the 4-Position: The nature of the substituent at the C4 position of the quinolin-2-one ring is critical for activity. Large, hydrophobic groups are often favored for antiproliferative effects. researchgate.net

Substitution on the Benzo Ring: Modifications on the benzo portion of the quinoline ring can significantly impact potency and selectivity. researchgate.net

Introduction of Heterocyclic Moieties: The incorporation of various heterocyclic rings at different positions of the quinoline scaffold has been shown to enhance biological activity and modulate target selectivity. nih.gov

Halogenation: The introduction of halogen atoms, such as bromine, can influence the electronic properties and binding interactions of the molecule, often leading to enhanced potency. nih.gov

Side Chain Modification: For kinase inhibitors, the length and composition of side chains play a crucial role in determining activity and selectivity. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Benzyloxy)-3-bromoquinolin-2-ol, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound can be synthesized via sequential functionalization of the quinoline core. A plausible route involves:

- Step 1 : Bromination of 4-(benzyloxy)quinolin-2-ol at the 3-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C) .

- Step 2 : Protecting the hydroxyl group with a benzyl ether prior to bromination may prevent undesired side reactions. Optimize solvent polarity (e.g., DCM vs. THF) and catalyst (e.g., Lewis acids) to enhance regioselectivity .

- Yield Improvement : Use HPLC or GC-MS to monitor intermediate purity and adjust stoichiometry (e.g., excess NBS) or reaction time.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity Analysis : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to quantify impurities. Compare retention times against known standards .

- Structural Confirmation : Use / NMR to verify substitution patterns (e.g., benzyloxy protons at δ 4.8–5.2 ppm, bromine-induced deshielding). High-resolution mass spectrometry (HRMS) confirms molecular formula (CHBrNO) .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use a fume hood to minimize inhalation risks .

- Storage : Store in a desiccator at 2–8°C under inert gas (N) to prevent hydrolysis of the benzyloxy group .

Advanced Research Questions

Q. How does the bromine substituent at the 3-position influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Suzuki-Miyaura Coupling : The C-Br bond facilitates palladium-catalyzed coupling with boronic acids (e.g., aryl/heteroaryl boronic esters). Optimize using Pd(PPh), KCO, and DMF/HO at 80–100°C. Monitor for debromination side reactions via TLC .

- Competing Reactivity : The hydroxyl group at C2 may require protection (e.g., silylation) to prevent nucleophilic displacement during coupling .

Q. What computational strategies can predict the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., kinase inhibitors). Focus on the bromine’s steric effects and the quinoline core’s π-π stacking .

- DFT Calculations : Calculate electrostatic potential maps (Gaussian 09) to identify nucleophilic/electrophilic sites for derivatization .

Q. How can researchers resolve contradictions in reported stability data for this compound under acidic conditions?

- Methodological Answer :

- Controlled Degradation Studies : Expose the compound to varying pH (1–6) and monitor decomposition via LC-MS. The benzyloxy group may hydrolyze to phenol under strong acid (pH < 2), while bromine stabilizes the quinoline ring at moderate pH .

- Isolation of Degradants : Use preparative TLC to isolate and characterize byproducts (e.g., 3-bromoquinolin-2-ol) .

Methodological Challenges & Solutions

Q. What strategies mitigate competing side reactions during functionalization of the quinoline core?

- Answer :

- Protecting Groups : Temporarily protect the C2 hydroxyl with tert-butyldimethylsilyl (TBDMS) ether to prevent oxidation or nucleophilic attack during bromination .

- Catalyst Screening : Test Pd/Pd catalysts (e.g., PdCl vs. Pd(OAc)) to suppress homo-coupling in cross-coupling reactions .

Q. How can researchers validate the compound’s potential as a kinase inhibitor in vitro?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.